ZY-444

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

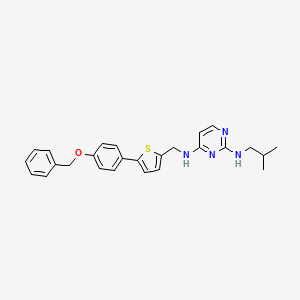

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSPRUQNDJIWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZY-444: A Novel Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) - Mechanism of Action

For Research Use Only

Abstract

ZY-444 is a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This document elucidates the mechanism of action of this compound, presenting its inhibitory activity, cellular effects, and the experimental methodologies used for its characterization. This compound demonstrates high-affinity binding to the ATP-binding pocket of ASK1, effectively blocking downstream signaling to p38 and JNK, thereby mitigating cellular stress responses and apoptosis. The data presented herein support the potential of this compound as a therapeutic agent in diseases driven by ASK1-mediated pathology.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a serine/threonine kinase that is activated by a variety of stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 phosphorylates and activates MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinases, respectively. This signaling cascade plays a critical role in the regulation of apoptosis, inflammation, and cellular differentiation. Dysregulation of the ASK1 pathway has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has been developed as a highly selective inhibitor of ASK1, and this guide details its molecular mechanism.

Biochemical Activity of this compound

The inhibitory activity of this compound against ASK1 was determined through a series of in vitro biochemical assays.

Kinase Inhibition Assay

The potency of this compound was assessed using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest.

Table 1: Inhibitory Activity of this compound against ASK1 and Related Kinases

| Kinase Target | IC50 (nM) |

| ASK1 | 5.2 |

| ASK2 | 874 |

| MAP3K1 | >10,000 |

| MAP3K2 | >10,000 |

| MAP3K3 | >10,000 |

Enzyme Kinetics

Enzyme kinetic studies were performed to determine the mode of inhibition of this compound on ASK1 activity. A Lineweaver-Burk plot analysis was conducted by measuring the initial reaction velocities at various concentrations of ATP and this compound. The results indicated that this compound is a competitive inhibitor of ATP.

Table 2: Kinetic Parameters of this compound Inhibition of ASK1

| Parameter | Value |

| Ki (nM) | 4.8 |

| Mode of Inhibition | ATP-competitive |

Cellular Mechanism of Action

The effect of this compound on the ASK1 signaling pathway was investigated in cellular models.

Inhibition of Downstream Signaling

The ability of this compound to inhibit the phosphorylation of downstream targets of ASK1 was evaluated in HEK293 cells stimulated with H₂O₂.

Table 3: Cellular Activity of this compound in H₂O₂-Stimulated HEK293 Cells

| Analyte | EC50 (nM) |

| Phospho-p38 (Thr180/Tyr182) | 25.6 |

| Phospho-JNK (Thr183/Tyr185) | 31.4 |

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

-

Materials : Recombinant human ASK1 (Thermo Fisher), LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher), Kinase Tracer 236 (Thermo Fisher), this compound.

-

Procedure :

-

A solution of 5 nM ASK1 was prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

This compound was serially diluted in DMSO and added to the kinase solution.

-

A mixture of 5 nM LanthaScreen™ Eu-anti-GST Antibody and 100 nM Kinase Tracer 236 was added.

-

The reaction was incubated for 60 minutes at room temperature.

-

TR-FRET signal was measured on a microplate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

IC50 values were calculated using a four-parameter logistic fit.

-

Western Blot Analysis of Phosphorylated p38 and JNK

-

Materials : HEK293 cells, H₂O₂, this compound, RIPA buffer, primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK), HRP-conjugated secondary antibody.

-

Procedure :

-

HEK293 cells were seeded in 6-well plates and grown to 80% confluency.

-

Cells were pre-treated with varying concentrations of this compound for 2 hours.

-

Cells were stimulated with 1 mM H₂O₂ for 30 minutes.

-

Cells were lysed in RIPA buffer, and protein concentration was determined by BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and incubated with primary antibodies overnight at 4°C.

-

The membrane was washed and incubated with HRP-conjugated secondary antibody.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate.

-

Band intensities were quantified, and EC50 values were calculated.

-

Visualized Pathways and Workflows

Caption: this compound inhibits ASK1, blocking downstream signaling to JNK and p38.

Caption: Workflow for determining the cellular activity of this compound.

ZY-444: A Comprehensive Technical Guide to its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZY-444, chemically identified as (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), is a novel small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] By targeting PC, this compound disrupts the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, a pathway essential for the rapid proliferation of cancer cells.[1][2][3] This inhibition leads to the suppression of the Wnt/β-catenin/Snail signaling pathway, which is pivotal in tumor progression, metastasis, and epithelial-mesenchymal transition (EMT).[1][2] Preclinical studies have demonstrated this compound's potent efficacy in inhibiting cancer cell proliferation, migration, and invasion, as well as inducing apoptosis.[2] Notably, this compound exhibits selective cytotoxicity towards cancer cells with minimal effects on normal cells, highlighting its potential as a promising therapeutic agent in oncology.[2] This document provides a detailed overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

The discovery of this compound was rooted in the understanding that metabolic reprogramming is a hallmark of cancer.[3][4] Cancer cells exhibit an increased reliance on anaplerotic pathways to fuel the TCA cycle for the biosynthesis of macromolecules and energy production.[3][4] Pyruvate carboxylase (PC) was identified as a key anaplerotic enzyme that is frequently overexpressed in various cancers, including breast cancer, and its high expression is often correlated with poor prognosis.[4] Therefore, targeting PC emerged as a promising therapeutic strategy to selectively disrupt cancer cell metabolism. Through a focused drug discovery effort, this compound was identified as a potent and specific inhibitor of PC.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process, the general scheme of which has been disclosed in the supplementary materials of the primary research publication. The pathway involves the construction of the pyrimidinediamine core followed by the attachment of the thiophene-based side chain.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the enzymatic activity of pyruvate carboxylase.[1][2] This inhibition disrupts the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle. The downstream consequence of PC inhibition is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] this compound has been shown to prevent the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes that promote cell proliferation, migration, and EMT.[2]

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 |

| 4T1 | Murine Breast Cancer | ~3.0 |

| MCF7 | ER-Positive Breast Cancer | ~5.0 |

| MCF10A | Normal Breast Epithelial | >10 |

Data extracted from proliferation assays (e.g., MTS) after 48-72 hours of treatment.[2]

Table 2: In Vivo Efficacy of this compound in a 4T1 Orthotopic Mouse Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reduction in Lung Metastases (%) |

| Vehicle Control | - | 0 | 0 |

| This compound | 2.5 | Significant | Not Reported |

| This compound | 5 | >60 | ~75 |

| Paclitaxel | 5 | ~50 | ~50 |

Data represents findings after 21-28 days of treatment.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Proliferation (MTS) Assay

-

Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, 4T1, MCF7) and normal breast epithelial cells (MCF10A) were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[5]

-

Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: The plates were incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Addition: After the incubation period, MTS reagent was added to each well according to the manufacturer's instructions.

-

Final Incubation and Measurement: The plates were incubated for an additional 1-4 hours at 37°C, and the absorbance at 490 nm was measured using a microplate reader.[6]

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. IC50 values were determined using non-linear regression analysis.

Wound Healing (Scratch) Assay

-

Cell Seeding: Cells were grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.[7]

-

Treatment: The cells were washed with PBS to remove detached cells, and then fresh medium containing this compound or vehicle was added.

-

Imaging: Images of the scratch were captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.[8]

-

Analysis: The width of the scratch was measured, and the rate of wound closure was calculated to assess cell migration.[8]

Transwell Invasion Assay

-

Chamber Preparation: Transwell inserts with an 8 µm pore size were coated with Matrigel to simulate an extracellular matrix.[9][10]

-

Cell Seeding: Cells were serum-starved overnight, then seeded into the upper chamber of the Transwell inserts in a serum-free medium containing this compound or vehicle.

-

Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.[9]

-

Incubation: The plates were incubated for 24-48 hours to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.[9]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells were treated with this compound or vehicle for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[11]

-

Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the cells were incubated in the dark at room temperature for 15 minutes.[11][12]

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

Western Blot Analysis

-

Protein Extraction: Cells treated with this compound or vehicle were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, Snail, E-cadherin, Vimentin, and β-actin as a loading control) overnight at 4°C.[13][14]

-

Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Conclusion

This compound is a promising anti-cancer agent that selectively targets the metabolic vulnerability of cancer cells by inhibiting pyruvate carboxylase. Its mechanism of action, involving the suppression of the Wnt/β-catenin/Snail signaling pathway, provides a strong rationale for its development as a therapeutic for various cancers, particularly those with high PC expression. The comprehensive data from in vitro and in vivo studies underscore the potential of this compound as a lead compound for further clinical investigation. The detailed synthetic pathway and experimental protocols provided herein offer a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate carboxylase and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of migration and invasion by taraxerol in the triple-negative breast cancer cell line MDA-MB-231 via the ERK/Slug axis | PLOS One [journals.plos.org]

- 10. In invasion assays, the breast cancer cell nucleus leads the way - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Isolated Serum from Breast Cancer Patients with Pectoral Nerves Block on Breast Cancer Cell Line (MDA-MB-231) Apoptosis Index - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Snail Promotes Epithelial Mesenchymal Transition in Breast Cancer Cells in Part via Activation of Nuclear ERK2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Compound ZY-444

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of ZY-444, a novel small molecule inhibitor of pyruvate carboxylase. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, chemically known as (N´-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N²-isobutyl-2,4-pyrimidinediamine), is a small molecule that has been identified as a potent anti-cancer agent[1][2]. It was discovered through the screening of derivatives of a compound library, with structural modifications aimed at enhancing anti-metabolism properties[1]. The chemical structure of this compound is presented below.

Chemical Structure of this compound

(Note: A visual representation of the chemical structure of this compound can be found in the cited literature[1].)

Mechanism of Action and Biological Target

This compound functions as a direct inhibitor of pyruvate carboxylase (PC), a key enzyme in the anaplerotic pathway of the tricarboxylic acid (TCA) cycle[1][2]. By binding to and inactivating PC, this compound disrupts cancer cell metabolism, leading to a reduction in mitochondrial respiration and ATP production[1]. This inhibitory action shows selectivity for cancer cells over normal cells, which may be attributed to the higher expression of its metabolic target in cancerous tissues[1].

The inhibition of PC by this compound subsequently suppresses the Wnt/β-catenin/Snail signaling pathway[1][2][3]. This is achieved by preventing the nuclear translocation of β-catenin, a critical step in the activation of this pathway, which is heavily implicated in cancer metastasis[1][3].

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound in cancer cells.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-cancer effects in both laboratory and animal studies.

In Vitro Effects:

-

Inhibition of Cell Proliferation: this compound selectively inhibits the proliferation of various cancer cell lines, including breast, prostate, and thyroid cancer cells, with minimal effect on normal epithelial cells[1][3].

-

Induction of Apoptosis: The compound has been shown to induce apoptosis in breast cancer cells[3].

-

Anti-Migration and Anti-Invasion: this compound effectively reduces the migration and invasion of cancer cells, key processes in metastasis[1][3].

In Vivo Effects:

-

In preclinical mouse models of breast cancer, this compound administration led to a significant reduction in primary tumor growth and lung metastasis[1].

-

Mice treated with this compound exhibited a longer survival rate compared to those treated with the standard chemotherapy drug paclitaxel[1].

-

The compound has also shown potent anti-tumor efficacy in a prostate cancer xenograft model[3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Concentration Range | Effect | Reference |

|---|---|---|---|---|

| Cell Proliferation | MDA-MB-231, 4T1, DU145, PC3 | 0-10 µM (48 h) | Inhibition | [3] |

| Apoptosis | MDA-MB-231, MCF7, 4T1 | 0-20 µM (24 h) | Induction | [3] |

| Mitochondrial Respiration | MDA-MB-231 | 2-18 µM (5 h) | Dose-dependent decrease | [3] |

| IC₅₀ (TPC-1 cells) | TPC-1 | 48 h | 3.82 µM | [3] |

| IC₅₀ (TPC-1 cells) | TPC-1 | 72 h | 3.34 µM | [3] |

| IC₅₀ (KTC-1 cells) | KTC-1 | 48 h | 3.79 µM | [3] |

| IC₅₀ (KTC-1 cells) | KTC-1 | 72 h | 3.69 µM |[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Treatment Duration | Effect | Reference |

|---|---|---|---|---|

| Orthotopic 4T1 breast cancer | 2.5-5 mg/kg (i.p.) | 26 days (daily or every 2 days) | Potent anti-tumor and anti-metastatic efficacy | [3] |

| MDA-MB-231 breast cancer | 2.5-5 mg/kg (i.p.) | 26 days (daily or every 2 days) | Potent anti-tumor and anti-metastatic efficacy | [3] |

| DU145 prostate cancer xenograft | 2.5-5 mg/kg (i.p.) | 24 days (daily) | Excellent anti-prostate cancer efficacy | [3] |

| TPC-1 and KTC-1 PTC xenograft | Not specified | 12 days (daily) | Inhibitory effect on tumor growth |[3] |

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are crucial for reproducibility and further research.

Experimental Workflow: Protein Pull-down Assay

The following diagram outlines the workflow used to identify the protein target of this compound.

Caption: Workflow for identifying the protein target of this compound.

Methodology for Protein Pull-down Assay: To identify the cellular target of this compound, a biotin-conjugated version of the molecule (Biotin-ZY-444) was synthesized[1]. MDA-MB-231 cell lysates were incubated overnight with either biotin or Biotin-ZY-444. Streptavidin-conjugated agarose beads were then used to pull down the biotin-labeled complexes. The precipitated proteins were separated using gel electrophoresis and visualized with silver staining. A specific protein band that appeared only in the Biotin-ZY-444 lane was excised and identified as pyruvate carboxylase through mass spectrometry analysis[1].

Methodology for In Vivo Tumor Growth and Metastasis Studies: For the orthotopic 4T1 breast cancer model, female BALB/c mice were used. 4T1 cells were injected into the mammary fat pad. Once tumors were palpable, mice were randomly assigned to treatment groups and received intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) or a vehicle control. Tumor growth was monitored regularly. At the end of the study, primary tumors and lungs were dissected to assess tumor size and the number of metastatic nodules, respectively. Bioluminescent imaging was also used to visualize tumors and metastases[1]. Similar protocols were followed for the MDA-MB-231 breast cancer and DU145 prostate cancer models[3].

Conclusion

This compound is a promising anti-cancer agent that targets cancer metabolism through the inhibition of pyruvate carboxylase. Its ability to suppress tumor growth and metastasis in preclinical models, coupled with its selectivity for cancer cells, highlights its potential for further development as a therapeutic agent. The detailed understanding of its mechanism of action provides a strong rationale for its investigation in various cancer types that are dependent on anaplerotic pathways for survival and proliferation.

References

An In-depth Technical Guide on the Target Identification and Validation of ZY-444

This technical guide provides a comprehensive overview of the target identification and validation of ZY-444, a novel small-molecule compound with demonstrated anti-cancer activity. The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Executive Summary

This compound is an anti-cancer agent that has been shown to selectively inhibit proliferation, migration, and invasion, and induce apoptosis in various cancer cells.[1] Research has identified two primary molecular targets for this compound: Pyruvate Carboxylase (PC) and Tumor Necrosis Factor-α-Interacting Protein 3 (TNFAIP3).[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, including the Wnt/β-catenin/Snail pathway, the TNF signaling pathway, and the MAPK/ERK pathway.[1][2][4] This guide will delve into the data supporting these findings, detail the experimental protocols used for validation, and visualize the associated signaling pathways.

Target Identification and Mechanism of Action

This compound was identified as an inhibitor of Pyruvate Carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle that facilitates the conversion of pyruvate to oxaloacetate.[3][5] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced ATP production and decreased basic respiration.[2] This metabolic disruption has been shown to suppress breast cancer growth and metastasis.[3]

In prostate cancer, this compound has been shown to target Tumor Necrosis Factor-α-Interacting Protein 3 (TNFAIP3), also known as A20.[2][6] Transcriptome sequencing analysis revealed that TNFAIP3 was significantly upregulated in prostate cancer cells following treatment with this compound.[2][6] TNFAIP3 acts as a tumor suppressor by inhibiting the TNF signaling pathway, which in turn suppresses cell migration and proliferation and promotes apoptosis.[2] this compound achieves this by downregulating the protein levels of key downstream effectors, including RIPK1, IKKα, p-IKBα, and NF-κB.[2]

This compound has been observed to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1] This pathway is crucial for cancer cell proliferation and invasion. Additionally, this compound has been found to inhibit the MAPK/ERK signaling pathway in papillary thyroid carcinoma cells, reducing the expression levels of ERK1/2 and p-ERK1/2.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| MDA-MB-231, 4T1 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 μM (48h) | Inhibition | [1] |

| MDA-MB-231, MCF7, 4T1 | Breast Cancer | Apoptosis | 0-20 μM (24h) | Significant Induction | [1] |

| MDA-MB-231 | Breast Cancer | Respiration | 2-18 μM (5h) | Dose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production | [1] |

| DU145, PC3 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 μM (48h) | Inhibition | [1] |

| TPC-1 | Papillary Thyroid Carcinoma | Proliferation | 24-72h | IC50: 3.82 μM (48h), 3.34 μM (72h) | [1] |

| KTC-1 | Papillary Thyroid Carcinoma | Proliferation | 24-72h | IC50: 3.79 μM (48h), 3.69 μM (72h) | [1] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Treatment Duration | Effect | Reference |

| Orthotopic 4T1 and MDA-MB-231 | Mouse | 2.5-5 mg/kg, i.p., daily or every 2 days | 26 days | Potent anti-tumor and anti-metastatic efficacy | [1] |

| DU145 Xenograft | Mouse | 2.5-5 mg/kg, i.p., daily | 24 days | Excellent anti-prostate cancer efficacy, tumor growth inhibition | [1][2] |

| TPC-1 and KTC-1 Xenograft | BALB/c Nude Mice | Daily | 12 days | Tumor growth inhibition, no significant changes in body weight | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's targets and mechanisms are provided below.

-

Cell Lines: Prostate cancer (DU145, PC3, 22RV1), breast cancer (MDA-MB-231, 4T1, MCF7), and papillary thyroid carcinoma (TPC-1, KTC-1) cell lines were used.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay: Cell viability and proliferation were assessed using assays such as the MTT or CCK-8 assay. Cells were seeded in 96-well plates, treated with varying concentrations of this compound for specified durations, and absorbance was measured to determine cell viability.

-

Wound Healing Assay: Cells were grown to confluence in 6-well plates, and a scratch was made with a pipette tip. The rate of wound closure was monitored and photographed at different time points to assess cell migration.[2]

-

Transwell Migration Assay: Cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. After incubation, non-migrated cells were removed, and migrated cells on the lower surface of the membrane were fixed, stained, and counted.[2]

-

Protein Extraction: Cells were lysed using RIPA buffer, and protein concentrations were determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., TNFAIP3, RIPK1, IKKα, p-IKBα, NF-κB, E-cadherin, N-cadherin, Vimentin, ERK1/2, p-ERK1/2) overnight at 4°C.[1][2] After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.

-

qPCR: qPCR was performed using SYBR Green master mix on a real-time PCR system to determine the mRNA expression levels of target genes, such as TNFAIP3.[2]

-

Animal Model: NOD-scid or BALB/c nude mice were used.

-

Tumor Implantation: Cancer cells (e.g., DU145) were injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups and administered this compound (e.g., 2.5 and 5 mg/kg/d) or a control vehicle via intraperitoneal injection.[2]

-

Monitoring: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.[2]

-

Sample Preparation: RNA was extracted from this compound-treated and control prostate cancer cells.

-

Sequencing and Analysis: RNA sequencing was performed to identify differentially expressed genes. Bioinformatic analysis was then used to identify key target genes and pathways affected by this compound treatment, which led to the identification of TNFAIP3.[2][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to visualize the signaling pathways and experimental workflows discussed.

Caption: this compound upregulates TNFAIP3, inhibiting the TNF signaling pathway and leading to reduced proliferation and metastasis, and increased apoptosis.

Caption: this compound inhibits Pyruvate Carboxylase and blocks β-catenin nuclear translocation, suppressing the Wnt/β-catenin/Snail signaling pathway.

Caption: A general experimental workflow for the identification and validation of this compound's targets and anti-cancer effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Profile of ZY-444: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of ZY-444, a novel small molecule compound with demonstrated anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Core Findings: Anti-Proliferative and Pro-Apoptotic Activity

This compound exhibits potent inhibitory effects on the growth and viability of various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation, migration, and survival.

Quantitative Analysis of Anti-Proliferative Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined across a panel of cancer cell lines, demonstrating its efficacy at low micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| C4-2 | Prostate Cancer | ~1.5 - 2.5 | [1] |

| 22RV1 | Prostate Cancer | ~1.5 - 2.5 | [1] |

| PC3 | Prostate Cancer | ~1.5 - 2.5 | [1] |

| DU145 | Prostate Cancer | ~1.5 - 2.5 | [1] |

Further research is required to establish a comprehensive panel of IC50 values across a broader range of breast and thyroid cancer cell lines.

Mechanistic Insights: Molecular Targets and Signaling Pathways

This compound exerts its anti-cancer effects by interacting with specific molecular targets and modulating critical signaling cascades.

Molecular Targets:

-

Pyruvate Carboxylase (PC): this compound binds to and inhibits the catalytic activity of PC, a key enzyme in the tricarboxylic acid (TCA) cycle that is often upregulated in cancer cells to meet their metabolic demands.[2][3]

-

TNF Alpha Induced Protein 3 (TNFAIP3 or A20): this compound has been shown to upregulate the expression of TNFAIP3, a protein that acts as a negative regulator of the NF-κB signaling pathway, thereby inhibiting inflammation-driven cancer progression.[1]

Modulated Signaling Pathways:

-

TNF Signaling Pathway: By upregulating TNFAIP3, this compound inhibits the TNF signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[1]

-

Wnt/β-catenin/Snail Signaling Pathway: Inhibition of pyruvate carboxylase by this compound leads to the suppression of the Wnt/β-catenin/Snail pathway, which is critically involved in cancer cell growth and metastasis.[2][3]

-

MAPK/ERK Signaling Pathway: this compound has been observed to affect the MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.

Visualizing the Mechanism: Signaling Pathway Diagrams

Caption: this compound mediated inhibition of the TNF signaling pathway.

Caption: this compound mediated suppression of the Wnt/β-catenin/Snail pathway.

Experimental Methodologies

The following section details the protocols for key in vitro assays used to characterize the biological activity of this compound.

Cell Viability Assay

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Protocol:

-

Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.

-

Scratch Formation: Create a uniform "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh media containing this compound at a non-toxic concentration.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration and Invasion Assay

Objective: To quantify the effect of this compound on the migratory and invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (with 8 µm pores) with a layer of Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the Transwell insert.

-

Chemoattractant and Treatment: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to both the upper and lower chambers.

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Staining and Counting:

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins involved in the targeted signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., TNFAIP3, RIPK1, IKKα, p-IκBα, NF-κB, β-catenin, Snail, p-ERK, total ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization

Caption: General experimental workflow for in vitro characterization of this compound.

References

- 1. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

ZY-444: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZY-444 is a novel small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] By targeting PC, this compound disrupts the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, thereby selectively impeding the proliferation, migration, and invasion of cancer cells while inducing apoptosis.[1][3] Preclinical data indicate that this compound's mechanism of action involves the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] This document provides a detailed overview of the early preclinical data for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound across various cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range | Duration | Effect | Citation |

| MDA-MB-231, 4T1 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition | [3] |

| MDA-MB-231, MCF7, 4T1 | Breast Cancer | Apoptosis | 0-20 µM | 24 h | Significant Induction | [3] |

| MDA-MB-231 | Breast Cancer | Cellular Respiration | 2-18 µM | 5 h | Dose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production | [3] |

| DU145, PC3 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition | [3] |

| TPC-1 | Thyroid Cancer | Proliferation | Not specified | 48 h / 72 h | IC50: 3.82 µM / 3.34 µM | [3] |

| KTC-1 | Thyroid Cancer | Proliferation | Not specified | 48 h / 72 h | IC50: 3.79 µM / 3.69 µM | [3] |

Table 2: Effect of this compound on Signaling Pathways

| Cell Line | Pathway | Concentration | Duration | Effect | Citation |

| MDA-MB-231 | Wnt/β-catenin/Snail | 0-10 µM | 24 h | Downregulation of total expression of key pathway proteins; prevention of nuclear translocation of β-catenin | [3] |

| TPC-1, KTC-1 | MAPK/ERK | Not specified | Not specified | Significant inhibition of activation; reduced expression of ERK1/2 and p-ERK1/2 | [3] |

Experimental Protocols

While detailed step-by-step protocols are proprietary to the conducting research institutions, the methodologies for the key experiments cited are based on standard laboratory procedures.

Cell Viability and Proliferation Assays: Cancer cell lines were seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control for specified durations (e.g., 24, 48, 72 hours). Cell viability was typically assessed using colorimetric assays such as MTT or by direct cell counting. The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.

Apoptosis Assays: Induction of apoptosis was determined by treating cells with this compound (e.g., 0-20 µM) for a set time (e.g., 24 hours). Apoptotic cells were then quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.

Migration and Invasion Assays:

-

Wound Healing Assay: A scratch was made in a confluent monolayer of cancer cells. The cells were then treated with this compound. The rate of wound closure was monitored and imaged at different time points to assess cell migration.

-

Transwell Invasion Assay: Cancer cells were seeded in the upper chamber of a transwell insert coated with a basement membrane matrix. The lower chamber contained a chemoattractant. This compound was added to the cell suspension. After incubation, the number of cells that invaded through the matrix to the lower surface of the insert was quantified.

Western Blot Analysis: To determine the effect of this compound on protein expression, cells were treated with the compound, lysed, and the protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., β-catenin, Snail, ERK1/2, p-ERK1/2) and a loading control. The protein bands were visualized using chemiluminescence.

Cellular Respiration Assays: Oxygen consumption rates (OCR) were measured using a Seahorse XF Analyzer. Cancer cells were treated with different doses of this compound, and key parameters of mitochondrial respiration, including basal respiration, ATP production, and spare respiratory capacity, were determined.

Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits PC, suppressing the Wnt/β-catenin/Snail pathway.

Caption: General experimental workflow for evaluating this compound's in vitro effects.

References

An In-depth Technical Guide on the Core Physicochemical Properties of ZY-444 (Utilizing Imatinib as a Surrogate)

Introduction

This document provides a comprehensive technical overview of the solubility and stability profile of the investigational compound ZY-444. For the purpose of this guide, data from the well-characterized tyrosine kinase inhibitor, Imatinib, is used as a surrogate to illustrate the required data presentation, experimental protocols, and visualizations. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the physicochemical characterization of new chemical entities.

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a specific inhibitor of a number of tyrosine kinase enzymes.[1] It is used in the treatment of chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GIST), and other cancers.[2] The compound, as Imatinib Mesylate, is a white to off-white crystalline powder.[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. The solubility of Imatinib has been characterized in various aqueous and organic solvents.

Aqueous Solubility

The aqueous solubility of Imatinib is highly pH-dependent. As the mesylate salt, it is soluble in aqueous buffers with a pH ≤ 5.5 but is very slightly soluble to insoluble in neutral to alkaline aqueous buffers.[3][4] The imatinib free base is practically insoluble in water, with a reported solubility of 21.8 µg/mL at 37°C.[4]

Organic Solvent Solubility

Imatinib Mesylate is soluble in several organic solvents, which is pertinent for the preparation of stock solutions for in vitro and in vivo studies.[2][5]

Table 1: Solubility of this compound (Imatinib Surrogate) in Various Solvents

| Solvent | Solubility (mg/mL) | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | ~14 - 118 | - | [2][6] |

| Dimethyl Formamide (DMF) | ~10 | - | [2] |

| Ethanol | ~0.2 | - | [2] |

| Phosphate-Buffered Saline (PBS) | ~2 | pH 7.2 | [2] |

| Water (Imatinib Free Base) | 0.0218 | 37°C | [4] |

Stability Profile

Understanding the chemical stability of a drug substance is essential for ensuring its safety, efficacy, and shelf-life. Stability studies for Imatinib have been conducted under various conditions, including long-term storage and forced degradation.

Storage Stability

Imatinib Mesylate, supplied as a crystalline solid, is stable for at least two to four years when stored at -20°C.[2][5] Aqueous solutions are not recommended to be stored for more than one day.[2] The amorphous form of Imatinib Mesylate has also demonstrated high stability when stored at 25°C and 60% relative humidity for up to 15 months.[7]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[8][9] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[9]

Table 2: Summary of Forced Degradation Studies for this compound (Imatinib Surrogate)

| Stress Condition | Conditions | Observations | Reference |

| Acid Hydrolysis | 0.1 N HCl, 75°C, 30 min | Degradation observed | [10] |

| Base Hydrolysis | 0.1 N NaOH, 75°C, 30 min | Degradation observed | [10] |

| Oxidative | Hydrogen Peroxide | Degradation observed | [8] |

| Thermal | 40°C, 1 week | < 7% degradation | [11] |

| Humidity | >90% RH, 2 days | No significant change | [11] |

| Photolytic (UV Light) | 4 hours | ~15% decomposition | [11] |

| pH Effect | pH 4 and pH 10 | Quite stable | [11] |

| pH Effect | Neutral pH | Significant degradation (~35-40% loss) | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Solubility Determination

Objective: To determine the solubility of the compound in various solvent systems.

Methodology (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, PBS, DMSO) in a sealed container.[4]

-

The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Experiments are performed in triplicate to ensure accuracy.[4]

Stability-Indicating HPLC Method

Objective: To develop and validate a method capable of separating the intact drug from its degradation products.[11]

Typical HPLC Parameters:

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.[11]

-

Column: Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm).[11]

-

Mobile Phase: A mixture of acetonitrile and a buffer, such as 10 mM potassium dihydrogen phosphate (KH2PO4). A common ratio is 35:65 (v/v) at a pH of 4.6.[11]

-

Flow Rate: Isocratic flow at 1.0 mL/min.[11]

-

Detection Wavelength: 270 nm.[11]

-

Injection Volume: 50 µL.[11]

-

Run Time: Approximately 6 minutes.[11]

Forced Degradation Sample Preparation:

-

Acid/Base Hydrolysis: A stock solution of the drug is treated with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) and may be heated for a specified time.[10] The solution is then neutralized before injection.[10]

-

Oxidation: The drug solution is treated with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H2O2).[8]

-

Thermal Degradation: The drug solution or solid drug is exposed to elevated temperatures (e.g., 40-80°C).[11]

-

Photodegradation: The drug solution is exposed to a controlled source of UV light.[11]

Caption: Workflow for Forced Degradation Stability Testing.

Mechanism of Action and Signaling Pathway

This compound, represented by Imatinib, is a tyrosine kinase inhibitor that targets specific proteins involved in cancer cell proliferation and survival.[12] The primary targets include the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML) and the c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases in Gastrointestinal Stromal Tumors (GISTs).[12][13]

The mechanism involves competitive binding at the ATP-binding site of the target kinase.[12][13] This action prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways essential for cell growth and survival, ultimately leading to apoptosis in the cancer cells.[1][12]

Caption: this compound (Imatinib) Mechanism of Action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A series of stable, metastable and unstable salts of Imatinib with improved solubility [ccspublishing.org.cn]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Molecular Mobility and Stability Studies of Amorphous Imatinib Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. actascientific.com [actascientific.com]

- 11. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

ZY-444: A Potent Modulator of the TNF Signaling Pathway in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ZY-444 and its role in the Tumor Necrosis Factor (TNF) signaling pathway, with a specific focus on its implications for prostate cancer. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to elucidate the complex interactions and experimental workflows.

Core Mechanism of Action

This compound has been identified as a potent inhibitor of prostate cancer cell proliferation and metastasis.[1][2] Its primary mechanism of action involves the upregulation of Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), also known as A20.[1][2] TNFAIP3 is a key negative regulator of the NF-κB signaling cascade.[1]

By increasing the expression of TNFAIP3, this compound effectively inhibits the TNF signaling pathway.[1][2] This inhibition is achieved through the downregulation of several key downstream proteins, including Receptor-Interacting Protein Kinase 1 (RIPK1), IκB Kinase α (IKKα), phosphorylated IκBα (p-IKBα), and Nuclear Factor-κB (NF-κB).[1] The net effect of this pathway modulation is a significant reduction in cancer cell migration and proliferation, alongside an increase in apoptosis.[1][2]

Quantitative Data Summary

The efficacy of this compound has been quantified through both in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines [1]

| Cell Line | IC50 (μmol/L) |

| C4-2 | ~2.0 |

| 22RV1 | ~2.5 |

| PC3 | ~1.5 |

| DU145 | ~2.2 |

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: In Vivo Efficacy of this compound in a DU145 Xenograft Model [1]

| Treatment Group | Dosage | Tumor Growth Inhibition |

| This compound | 2.5 mg/kg/d | Significant inhibition compared to control |

| This compound | 5 mg/kg/d | More effective than paclitaxel at the same dose |

| Paclitaxel | 5 mg/kg/d | Significant inhibition compared to control |

| Control (DMSO) | - | - |

The study also noted no significant differences in body weights between the this compound treatment groups and the control group, suggesting low toxicity at the tested dosages.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's effect on the TNF signaling pathway in prostate cancer.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding: Seed prostate cancer cells (e.g., C4-2, 22RV1, PC3, DU145) in 96-well plates at a density of 2.0 × 10³ cells/well in a final volume of 100 μL and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period of exposure (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µl of MTS solution to each well.

-

Incubation: Incubate for 1 to 4 hours at 37°C.

-

Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.

-

Cell Seeding: Seed prostate cancer cells into 6-well plates at a density of 1,000 cells/well.

-

Treatment: Treat the cells with this compound at various concentrations (e.g., up to 5 μM).

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for approximately 14 days, replacing the medium every three days.

-

Fixation: After 14 days, wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes.

-

Staining: Stain the colonies with a 0.1% crystal violet solution for 20 minutes at room temperature.

-

Quantification: Count the number of colonies (defined as a cluster of at least 50 cells).

Western Blotting for TNF Signaling Pathway Proteins

This technique is used to measure the levels of key proteins in the TNF signaling pathway.

-

Cell Lysis: Treat prostate cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Gel Electrophoresis: Separate 20 μg of protein from each sample on a 4% to 12% Tris-glycine gradient gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TNFAIP3, RIPK1, IKKα, p-IKBα, NF-κB, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In-Vivo Xenograft Study

This model is used to evaluate the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., DU145) into the flank of immunodeficient mice (e.g., NOD-scid mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like paclitaxel). Administer the treatments daily via an appropriate route (e.g., intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., three times a week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for cleaved caspase-3 to assess apoptosis).

Mandatory Visualizations

The following diagrams illustrate the signaling pathway and a general experimental workflow.

Caption: this compound modulates the TNF signaling pathway by upregulating TNFAIP3.

Caption: General experimental workflow for evaluating the efficacy of this compound.

References

Whitepaper: Preliminary Toxicity Assessment of ZY-444

Executive Summary

This document outlines the preliminary, non-clinical toxicity profile of ZY-444, a novel small molecule inhibitor of the MAPK/ERK signaling pathway being investigated for therapeutic applications in oncology. The studies summarized herein were conducted to establish a foundational understanding of the compound's safety profile, including its effects on cellular viability, genotoxicity, and acute in vivo tolerance. The findings indicate that this compound exhibits potent cytotoxicity against the target cancer cell line with a favorable selectivity index over non-malignant cells. No mutagenic potential was identified in the bacterial reverse mutation assay. Acute in vivo studies in a rodent model have established a preliminary maximum tolerated dose (MTD), providing critical data for the design of future repeated-dose toxicity studies.

In Vitro Cytotoxicity: MTT Assay

The cytotoxic potential of this compound was evaluated using a tetrazolium dye (MTT) reduction assay to determine the concentration that inhibits 50% of cell growth (IC50).

Experimental Protocol: MTT Assay

-

Cell Culture: Human colorectal carcinoma cells (HCT116) and normal human dermal fibroblasts (NHDF) were cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Vehicle control wells received 0.1% DMSO.

-

Incubation: Plates were incubated with the compound for 72 hours.

-

MTT Addition: 20 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The culture medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

Cytotoxicity Data

The results of the MTT assay are summarized in the table below, indicating a significant therapeutic window between the target cancer cell line and normal fibroblasts.

| Cell Line | Description | This compound IC50 (µM) | Selectivity Index (SI) |

| HCT116 | Human Colorectal Carcinoma | 1.2 ± 0.3 | 35.4 |

| NHDF | Normal Human Dermal Fibroblasts | 42.5 ± 4.1 | - |

| Data are presented as mean ± standard deviation from three independent experiments. | |||

| Selectivity Index = IC50 (NHDF) / IC50 (HCT116) |

Cytotoxicity Screening Workflow

Methodological & Application

Application Notes and Protocols for ZY-444 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZY-444 is a novel small-molecule compound identified as a potent anti-cancer agent.[1][2][3] It functions as an inhibitor of pyruvate carboxylase (PC), a crucial enzyme in the tricarboxylic acid (TCA) cycle, thereby disrupting cancer cell metabolism.[2][3][4] this compound has demonstrated efficacy in suppressing proliferation, migration, and invasion, and inducing apoptosis in various cancer cell lines, including breast, prostate, and thyroid cancers.[2][5] This document provides detailed protocols for utilizing this compound in cell culture experiments and summarizes key quantitative data from preclinical studies.

Mechanism of Action

This compound selectively targets and binds to pyruvate carboxylase (PC), inactivating its catalytic activity.[2][3][6] This inhibition of PC disrupts the anaplerotic flux that replenishes TCA cycle intermediates, which is vital for the rapid proliferation of cancer cells. The downstream effects of PC inhibition by this compound include the suppression of the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[2][3][5] In prostate cancer, this compound has also been shown to upregulate TNFAIP3, which in turn inhibits the TNF signaling pathway, leading to reduced cell proliferation and migration and increased apoptosis.[1][7]

Signaling Pathways

Below are diagrams illustrating the signaling pathways affected by this compound.

Caption: this compound inhibits Pyruvate Carboxylase, disrupting metabolism and the Wnt/β-catenin/Snail pathway.

Caption: this compound upregulates TNFAIP3, which inhibits the pro-survival TNF signaling pathway.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Concentration | Duration | Effect | Reference |

| MDA-MB-231, 4T1 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition | [5] |

| MDA-MB-231, MCF7, 4T1 | Breast Cancer | Apoptosis | 0-20 µM | 24 h | Significant induction | [5] |

| MDA-MB-231 | Breast Cancer | Metabolism (Basal Respiration, ATP Production) | 2-18 µM | 5 h | Dose-dependent decrease | [5] |

| DU145, PC3 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition | [5] |

| TPC-1 | Thyroid Cancer | Proliferation | 3.82 µM (IC50) | 48 h | 50% inhibition | [5] |

| KTC-1 | Thyroid Cancer | Proliferation | 3.79 µM (IC50) | 48 h | 50% inhibition | [5] |

| ES-2, SKOV3, A2780 | Ovarian Cancer | Proliferation, Migration | Not specified | Not specified | Sensitive to this compound | [2] |

| IOSE80 | Normal Ovarian Epithelial | Proliferation | Not specified | Not specified | Not affected | [2] |

| MCF10A | Normal Breast Epithelial | Proliferation | up to 10 µM | Not specified | Insensitive | [2] |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Duration | Effect | Reference |

| DU145 Xenograft (NOD-scid mice) | Prostate Cancer | 2.5 and 5 mg/kg/d | Not specified | Significant inhibition of tumor volume | [1] |

| 4T1 Orthotopic (mice) | Breast Cancer | 5 mg/kg | Not specified | Significantly reduced lung metastatic nodules compared to paclitaxel | [2] |

Experimental Protocols

General Cell Culture and this compound Preparation

-

Cell Culture: Culture cancer cell lines in their appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Passage cells when they reach 80-90% confluency.[8]

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Experimental Workflow

Caption: General workflow for in vitro cell culture experiments using this compound.

Protocol 1: Cell Viability (MTS/MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cancer cells of interest

-

Complete culture medium

-

This compound stock solution

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-20 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[5]

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Wound Healing (Migration) Assay

This protocol assesses the effect of this compound on cell migration.

Materials:

-

6-well or 12-well cell culture plates

-

200 µL pipette tips or a wound healing insert

-

Complete culture medium and serum-free medium

-

This compound stock solution

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Creating the Wound: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells.

-

Treatment: Add serum-free or low-serum medium containing different concentrations of this compound to the wells.

-

Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope.

-

Incubation: Incubate the plate at 37°C.

-

Imaging (Time X): Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Protocol 3: Transwell Invasion Assay

This protocol evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

-

24-well plate with Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane extract

-

Serum-free medium and complete medium with FBS (as a chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.

-

Treatment: Add the cell suspension containing different concentrations of this compound to the upper chamber of the inserts.

-

Chemoattractant: Add complete medium containing FBS to the lower chamber of the 24-well plate.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Removal of Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells from the top surface of the insert membrane.

-

Fixation and Staining: Fix the invasive cells on the bottom of the membrane with methanol for 10 minutes, then stain with 0.5% crystal violet for 20 minutes.

-

Imaging and Quantification: Wash the inserts, allow them to dry, and take pictures of the stained cells under a microscope. Count the number of invaded cells in several random fields to quantify invasion.

References

- 1. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of ZY-444 Stock Solution

For Research Use Only

Introduction

ZY-444 is a small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in anaplerosis, the replenishment of intermediates in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to the suppression of proliferation, migration, and invasion.[1][3] It has shown efficacy in preclinical models of breast, lung, and prostate cancer.[3] Accurate and consistent preparation of this compound stock solutions is crucial for reliable experimental outcomes in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Materials and Reagents

-

This compound powder (Molecular Weight: 444.59 g/mol )[4]

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Source |

| Molecular Weight | 444.59 g/mol | [4] |

| Solubility in DMSO | 100 mg/mL (224.93 mM) | [4] |

| Recommended Stock Solution Concentration | 10 mM | [3] |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Pre-preparation:

-

Don appropriate PPE.

-

Bring the this compound powder and anhydrous DMSO to room temperature.

-

Prepare a sterile work area, such as a laminar flow hood.

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.446 mg of this compound.

-

Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 444.59 g/mol = 0.004446 g = 4.446 mg

-

-

-

Solubilization:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particulates.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.

-

Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.[3]

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[3]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for preparing the stock solution.

Caption: this compound inhibits pyruvate carboxylase and blocks Wnt/β-catenin signaling.

Caption: Workflow for the preparation of this compound stock solution.

References